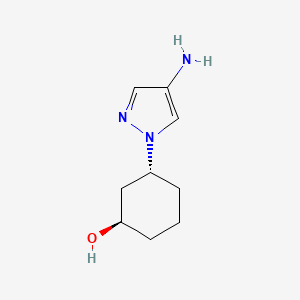![molecular formula C14H11N3O2S B12935102 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one CAS No. 919509-84-5](/img/structure/B12935102.png)
1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a nicotinoyl group, which is derived from nicotinic acid, a form of vitamin B3. This unique combination of functional groups makes 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a nicotinoyl-substituted thioamide with an α-haloketone. The reaction conditions often require a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Nicotinoyl Derivatives: Compounds like nicotinoyl hydrazones also feature the nicotinoyl group and are studied for their medicinal properties.
Uniqueness
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
919509-84-5 |
|---|---|
Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-[7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one |
InChI |
InChI=1S/C14H11N3O2S/c1-2-10(18)11-7-17-8-16-12(14(17)20-11)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3 |
InChI Key |
IUZXVPWRUDTBLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN2C=NC(=C2S1)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


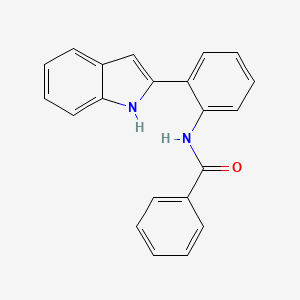
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
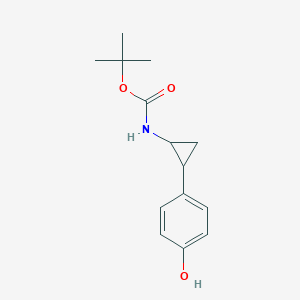
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)
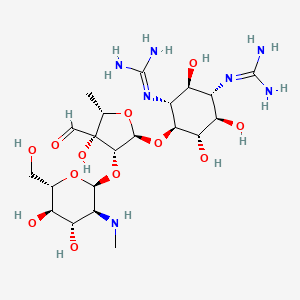
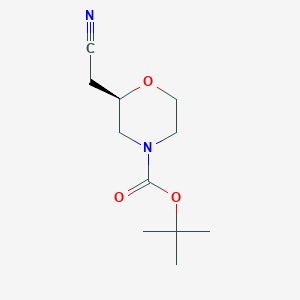

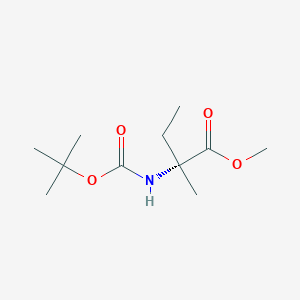

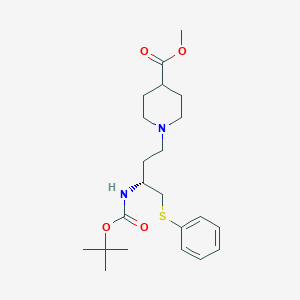
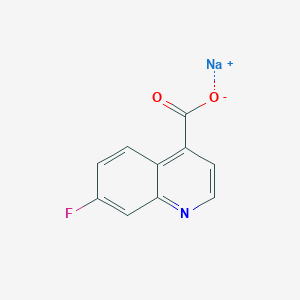
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
